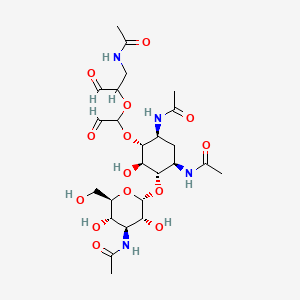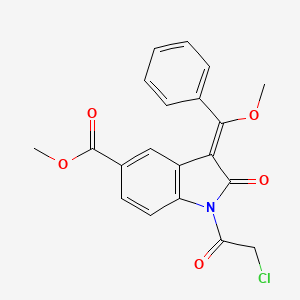
Methyl (Z)-1-(2-Chloroacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (Z)-1-(2-Chloroacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-5-carboxylate is a complex organic compound with a unique structure that includes a chloroacetyl group, a methoxy(phenyl)methylene group, and an oxoindoline carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-1-(2-Chloroacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxoindoline core: This can be achieved through a cyclization reaction of an appropriate precursor.
Introduction of the chloroacetyl group: This step involves the reaction of the oxoindoline intermediate with chloroacetyl chloride under basic conditions.
Addition of the methoxy(phenyl)methylene group: This can be accomplished through a condensation reaction with a methoxybenzaldehyde derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-1-(2-Chloroacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (Z)-1-(2-Chloroacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-5-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl (Z)-1-(2-Chloroacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate
- 2-Aminobenzothiazole derivatives
Comparison
Methyl (Z)-1-(2-Chloroacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-5-carboxylate is unique due to its specific combination of functional groups and its structural complexity
Properties
Molecular Formula |
C20H16ClNO5 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-5-carboxylate |
InChI |
InChI=1S/C20H16ClNO5/c1-26-18(12-6-4-3-5-7-12)17-14-10-13(20(25)27-2)8-9-15(14)22(19(17)24)16(23)11-21/h3-10H,11H2,1-2H3/b18-17- |
InChI Key |
WEXWABUUYRPWQP-ZCXUNETKSA-N |
Isomeric SMILES |
CO/C(=C\1/C2=C(C=CC(=C2)C(=O)OC)N(C1=O)C(=O)CCl)/C3=CC=CC=C3 |
Canonical SMILES |
COC(=C1C2=C(C=CC(=C2)C(=O)OC)N(C1=O)C(=O)CCl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B13846006.png)
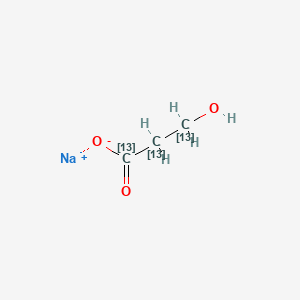
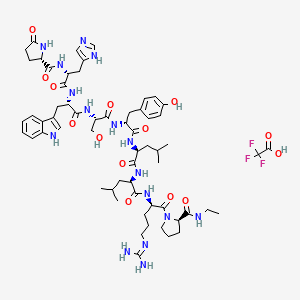
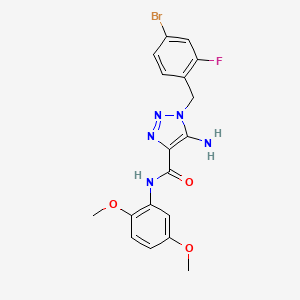
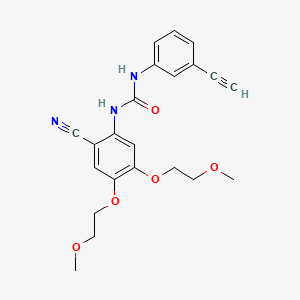
![(I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS](/img/structure/B13846048.png)
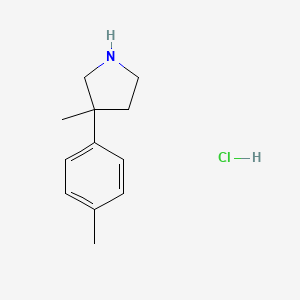
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
![N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13846066.png)
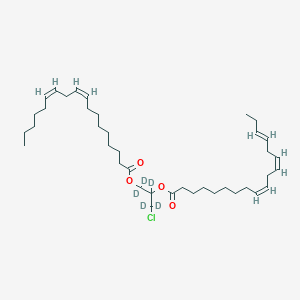
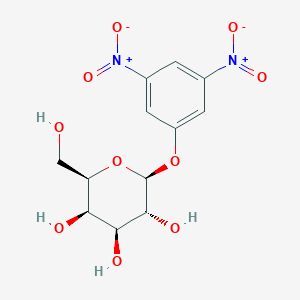
![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)

